molecular formula C18H16F3N9 B2593230 1-{Pyrido[3,4-d]pyrimidin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane CAS No. 2379986-70-4

1-{Pyrido[3,4-d]pyrimidin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane

Cat. No.: B2593230
CAS No.: 2379986-70-4
M. Wt: 415.384
InChI Key: RKTHGAKWGZPHFL-UHFFFAOYSA-N
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Description

1-{Pyrido[3,4-d]pyrimidin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes multiple fused rings and functional groups, making it a versatile candidate for various biological and chemical applications.

Preparation Methods

The synthesis of 1-{Pyrido[3,4-d]pyrimidin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane involves several steps, including the formation of the pyrido[3,4-d]pyrimidine core and the subsequent attachment of the triazolo[4,3-b]pyridazine and diazepane moieties. Common synthetic routes include:

    Cyclization Reactions: The formation of the pyrido[3,4-d]pyrimidine core typically involves cyclization reactions using appropriate precursors under controlled conditions.

    Functional Group Transformations:

    Coupling Reactions: The final assembly of the compound often involves coupling reactions to link the different moieties together.

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, often utilizing automated synthesis and purification techniques.

Chemical Reactions Analysis

1-{Pyrido[3,4-d]pyrimidin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of functionalized derivatives.

Scientific Research Applications

1-{Pyrido[3,4-d]pyrimidin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-{Pyrido[3,4-d]pyrimidin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular signaling pathways and biological processes. Molecular docking studies and in vitro assays are often used to elucidate these interactions and identify the key binding sites and mechanisms involved .

Comparison with Similar Compounds

1-{Pyrido[3,4-d]pyrimidin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these structural features, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

4-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pyrido[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N9/c19-18(20,21)17-26-25-14-2-3-15(27-30(14)17)28-6-1-7-29(9-8-28)16-12-4-5-22-10-13(12)23-11-24-16/h2-5,10-11H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTHGAKWGZPHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NC=NC3=C2C=CN=C3)C4=NN5C(=NN=C5C(F)(F)F)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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